molecular formula C9H10NO3 B1239304 Tyrosine radical

Tyrosine radical

Cat. No. B1239304
M. Wt: 180.18 g/mol
InChI Key: BSOLAQMZTBVZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinyl radical is an alpha-amino-acid radical. It derives from a tyrosine. It is a conjugate base of a tyrosinyl radical cation.

Scientific Research Applications

1. Radiation Chemistry and Radiobiological Studies

The use of Surface Enhanced Raman Scattering (SERS) in radiobiological research is an exciting application of the tyrosine radical. Zhang et al. (2014) utilized SERS to investigate the oxidation of phenylalanine under particle irradiation, which leads to the production of tyrosine. This study highlights the potential of SERS in understanding the biochemical reactions induced by radiation, emphasizing the role of tyrosine radicals in such processes (Zhang et al., 2014).

2. Enzymatic Mechanisms in Biology

A study by Yu et al. (2014) demonstrated the presence of a tyrosyl radical in a functional oxidase model in myoglobin, during reactions with both H2O2 and O2. This finding provides critical support for the role of tyrosyl radicals in the enzymatic mechanisms of heme-copper oxidases (Yu et al., 2014).

3. Proton Gate Dynamics in Photosynthesis

Research by Sjöholm et al. (2014) explored the redox-controlled proton gate at tyrosine D in Photosystem II, revealing that the deuterium exchangeable protons can access TyrD much faster than previously thought. This study contributes to our understanding of the dynamic role of tyrosine radicals in photosynthesis (Sjöholm et al., 2014).

4. Electrochemical Properties in Protein Redox Reactions

Martínez-Rivera et al. (2011) reported on a protein system designed to study the reduction potential of protein tyrosine radicals. This study highlights the significance of tyrosine radicals in understanding the electrochemical properties of proteins and their redox reactions (Martínez-Rivera et al., 2011).

5. Protein Nitration in Cardiovascular Diseases

Turko and Murad (2002) discussed the role of protein nitration, particularly of tyrosine residues, in cardiovascular diseases. This review underlines the significance of tyrosine nitration as a marker for oxidative stress in cardiovascular pathologies (Turko & Murad, 2002).

properties

Product Name

Tyrosine radical

Molecular Formula

C9H10NO3

Molecular Weight

180.18 g/mol

InChI

InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)

InChI Key

BSOLAQMZTBVZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[O]

synonyms

tyrosine radical

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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